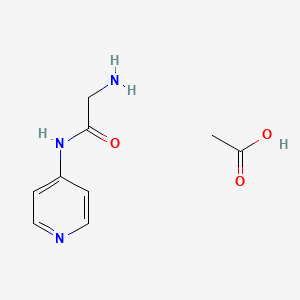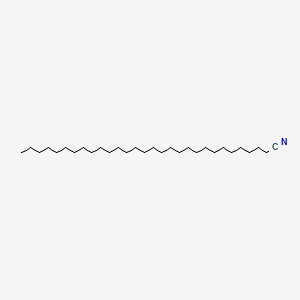![molecular formula C16H20N2O B14274419 1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- CAS No. 130107-88-9](/img/structure/B14274419.png)
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- is an organic compound with the molecular formula C16H18N2O It is a derivative of 1,2-benzenedicarbonitrile, where one of the hydrogen atoms is replaced by a 3-[(2-ethylhexyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- typically involves the reaction of 1,2-benzenedicarbonitrile with 2-ethylhexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the 3-[(2-ethylhexyl)oxy] group.
1,2-Dicyanobenzene: Another derivative of 1,2-benzenedicarbonitrile with different substituents.
Uniqueness
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- is unique due to the presence of the 3-[(2-ethylhexyl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
130107-88-9 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(2-ethylhexoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O/c1-3-5-7-13(4-2)12-19-16-9-6-8-14(10-17)15(16)11-18/h6,8-9,13H,3-5,7,12H2,1-2H3 |
InChI Key |
KXCJTHFYKNTDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)


![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)


![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)




![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
